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Abstract
Lignocaine, a cornerstone of local anesthesia and antiarrhythmic therapy for over half a

century, undergoes extensive metabolism in vivo. Among its various metabolites, Lignocaine
N-oxide represents a significant product of oxidative metabolism. This technical guide provides

an in-depth exploration of the discovery, history, and key experimental data related to

Lignocaine N-oxide. It is designed to serve as a comprehensive resource for researchers,

scientists, and professionals in drug development, offering detailed experimental protocols,

quantitative data, and a visualization of the relevant biological pathways.

Introduction
Lignocaine (also known as lidocaine) was first synthesized in 1943 by the Swedish chemist Nils

Löfgren and his colleague Bengt Lundqvist, with its clinical use pioneered by Torsten Gordh.

Since its introduction, the metabolic fate of lignocaine has been a subject of extensive

research. The biotransformation of lignocaine primarily occurs in the liver, leading to a variety of

metabolites. One such metabolite is Lignocaine N-oxide, formed through the N-oxidation of

the tertiary amine in the lignocaine molecule. This document details the timeline of its

discovery, its physicochemical and pharmacokinetic properties, and the methodologies used for

its study.
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Discovery and History
The study of lignocaine metabolism began in earnest in the decades following its clinical

introduction. While the exact first mention of Lignocaine N-oxide is not definitively pinpointed

in a single publication, the foundational work on lignocaine's biotransformation was significantly

advanced by the research group of A. H. Beckett. Their work in the mid-1960s laid the

groundwork for understanding the metabolic pathways of lignocaine in humans[1][2].

Subsequent studies throughout the 1970s and 1980s further elucidated the metabolic profile of

lignocaine. A notable study by Patterson et al. in 1986 confirmed the in-vitro metabolism of

lignocaine to its N-oxide in rat liver microsomes, providing direct evidence of this metabolic

route[3][4]. Lignocaine N-oxide is now recognized as a well-established in vivo metabolite in

various mammalian species, including humans and rats[5].

Physicochemical Properties
Lignocaine N-oxide is a solid, with key identifiers and properties summarized in the table

below.

Property Value Source

Chemical Formula C₁₄H₂₂N₂O₂ --INVALID-LINK--

Molecular Weight 250.34 g/mol --INVALID-LINK--

CAS Number 2903-45-9 --INVALID-LINK--

Appearance White Solid Generic

pKa (Predicted) 12.35 ± 0.70 Generic

Storage Temperature -20°C Freezer Generic

Pharmacokinetic Data
The pharmacokinetic profile of Lignocaine N-oxide is crucial for understanding its biological

activity and potential as a prodrug. The following tables summarize key pharmacokinetic

parameters.
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Table 4.1: Pharmacokinetic Parameters of Lignocaine and its Metabolites in Rats

Compound Cmax (ng/mL) Tmax (h) AUC₀₋t (ng·h/mL)

Lignocaine 135.3 ± 31.8 0.25 204.6 ± 39.5

MEGX (metabolite) 28.7 ± 5.4 0.5 68.9 ± 12.7

GX (metabolite) 12.1 ± 2.1 1.0 45.2 ± 8.9

Data from a study evaluating the pharmacokinetics of lignocaine and its metabolites after

subcutaneous injection in rats. Specific data for Lignocaine N-oxide was not provided in this

study, highlighting an area for further research.

Table 4.2: Urinary Excretion of Lignocaine and Metabolites in Humans

Population Unchanged Lignocaine (%) 4-hydroxyxylidine (%)

Neonates (mean) 19.67 8.89

Adults (mean) 4.27 63.78

This table illustrates the differences in lignocaine metabolism between neonates and adults,

with neonates excreting a significantly higher percentage of unchanged lignocaine.

Experimental Protocols
Synthesis of Lignocaine N-oxide
Principle: Lignocaine N-oxide is synthesized by the oxidation of the tertiary amine group of

lignocaine. A common laboratory method involves the use of a peroxy acid, such as meta-

chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide.

Materials:

Lignocaine hydrochloride

Sodium hydroxide (NaOH) solution (e.g., 1 M)
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Dichloromethane (CH₂Cl₂)

Hydrogen peroxide (H₂O₂) (30% solution) or m-CPBA

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Solvents for chromatography (e.g., ethyl acetate, n-hexane, methanol, dichloromethane)

Procedure:

Free Base Preparation: Dissolve lignocaine hydrochloride in water and basify with NaOH

solution to a pH of approximately 10-11 to precipitate the free base.

Extraction: Extract the lignocaine free base into an organic solvent such as dichloromethane.

Drying: Dry the organic extract over anhydrous MgSO₄ or Na₂SO₄ and filter.

Oxidation:

Using H₂O₂: To the solution of lignocaine free base, add a stoichiometric amount of 30%

hydrogen peroxide. Stir the reaction mixture at room temperature. Monitor the reaction

progress by thin-layer chromatography (TLC).

Using m-CPBA: Dissolve the lignocaine free base in dichloromethane and cool in an ice

bath. Add a solution of m-CPBA in dichloromethane dropwise. Stir and allow the reaction

to proceed to completion, as monitored by TLC.

Work-up: After the reaction is complete, wash the reaction mixture with a solution of sodium

bisulfite to quench any remaining oxidizing agent, followed by a wash with a saturated

sodium bicarbonate solution.

Purification: Concentrate the organic layer under reduced pressure. The crude product can

be purified by column chromatography on silica gel. The polarity of the eluent system will

depend on the specific impurities, but a gradient of methanol in dichloromethane is often

effective for eluting the polar N-oxide.
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Characterization: Confirm the identity and purity of the synthesized Lignocaine N-oxide
using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass

Spectrometry (MS), and Infrared (IR) spectroscopy.

In Vitro Metabolism using Liver Microsomes
Principle: This protocol describes the incubation of lignocaine with liver microsomes to study

the formation of its metabolites, including Lignocaine N-oxide.

Materials:

Rat or human liver microsomes

Lignocaine solution

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-

phosphate dehydrogenase)

Phosphate buffer (e.g., 0.1 M, pH 7.4)

Quenching solution (e.g., ice-cold acetonitrile)

Centrifuge

LC-MS/MS system for analysis

Procedure:

Preparation: Pre-warm a solution of liver microsomes and the NADPH regenerating system

in phosphate buffer at 37°C.

Initiation of Reaction: Add the lignocaine solution to the pre-warmed microsome mixture to

initiate the metabolic reaction.

Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time

course (e.g., 0, 15, 30, 60 minutes).
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Termination of Reaction: Stop the reaction at each time point by adding an equal volume of

ice-cold acetonitrile.

Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 10,000 x g for

10 minutes) to precipitate the microsomal proteins.

Sample Preparation for Analysis: Transfer the supernatant to a new tube and evaporate to

dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-

MS/MS analysis.

Analysis: Analyze the samples by a validated LC-MS/MS method to identify and quantify the

formation of Lignocaine N-oxide and other metabolites.

Signaling Pathways and Experimental Workflows
Lignocaine has been shown to exert anti-inflammatory effects by modulating key signaling

pathways. While the direct effects of Lignocaine N-oxide on these pathways are an area of

ongoing research, the known interactions of the parent compound provide a valuable

framework.

Lignocaine Metabolism and N-oxide Formation
The primary site of lignocaine metabolism is the liver, where cytochrome P450 enzymes play a

crucial role in its biotransformation. The formation of Lignocaine N-oxide is a key step in this

process.

Lignocaine

Lignocaine N-oxideN-Oxidation (CYP450)

Monoethylglycinexylidide (MEGX)N-de-ethylation (CYP1A2, CYP3A4)

Hydroxylated MetabolitesHydroxylation

Glycinexylidide (GX)N-de-ethylation
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Click to download full resolution via product page

Caption: Metabolic pathways of lignocaine in the liver.

Experimental Workflow for In Vitro Metabolism Study
The following diagram illustrates a typical workflow for investigating the in vitro metabolism of

lignocaine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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